molecular formula C10H15N3O4 B3010018 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1287670-05-6

4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B3010018
CAS No.: 1287670-05-6
M. Wt: 241.247
InChI Key: QDBCOPQTZOPWON-UHFFFAOYSA-N
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Description

4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that features a pyrazole ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the protection of an amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve stirring the mixture at ambient temperature or heating it to around 40°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then participate in further reactions .

Scientific Research Applications

4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid involves the cleavage of the Boc group under acidic conditions. The resulting carbocation can be stabilized by resonance and undergo elimination by trifluoroacetate ion . This deprotection step is crucial for the compound’s use in peptide synthesis and other applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(tert-butoxycarbonyl)amino]-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical properties and reactivity. Its Boc-protected amino group makes it particularly valuable in synthetic chemistry for the selective protection and deprotection of amines .

Properties

IUPAC Name

1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)11-6-5-13(4)12-7(6)8(14)15/h5H,1-4H3,(H,11,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBCOPQTZOPWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(N=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287670-05-6
Record name 4-{[(tert-butoxy)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxylic acid
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